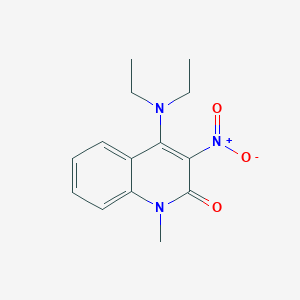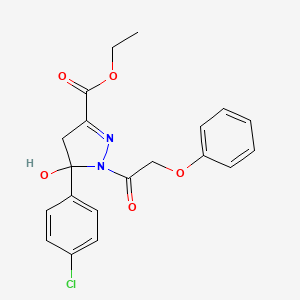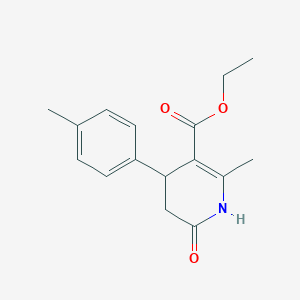
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone, also known as DEMQN, is a chemical compound that has gained significant attention in scientific research due to its potential as a fluorescent probe for biological imaging. This compound is a member of the quinolinone family and possesses unique properties that make it useful in various applications.
作用机制
The mechanism of action of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves its ability to bind to specific targets, resulting in a change in its fluorescence properties. The binding of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone to proteins and nucleic acids causes a shift in its excitation and emission spectra, allowing for its detection and visualization in living cells.
Biochemical and Physiological Effects:
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been shown to have minimal toxicity and does not interfere with cellular processes, making it a useful tool for studying biological systems. Its ability to selectively bind to specific targets allows for the visualization of cellular processes without interfering with their function.
实验室实验的优点和局限性
One of the main advantages of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone is its ability to selectively bind to specific targets, allowing for the visualization of cellular processes without interfering with their function. Its fluorescence properties also make it an ideal tool for studying cellular processes in real-time. However, one limitation of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone is its sensitivity to pH changes, which can affect its fluorescence properties.
未来方向
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has shown great potential as a tool for biological imaging, and future research could focus on its optimization for specific applications. This could involve the development of new derivatives with improved fluorescence properties or the exploration of its use in different biological systems. Additionally, the use of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone in combination with other imaging techniques could lead to a more comprehensive understanding of cellular processes.
合成方法
The synthesis of 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone involves the reaction of 4-chloro-1-methyl-3-nitroquinolin-2(1H)-one with diethylamine in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product. This synthesis method has been reported in various scientific papers, and its efficiency and reproducibility have been demonstrated.
科学研究应用
4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been widely used as a fluorescent probe for biological imaging due to its ability to selectively bind to proteins and nucleic acids. Its fluorescence properties make it an ideal tool for studying cellular processes and interactions in living cells. 4-(diethylamino)-1-methyl-3-nitro-2(1H)-quinolinone has been used in various applications, including the detection of DNA damage, protein localization, and monitoring of intracellular pH changes.
属性
IUPAC Name |
4-(diethylamino)-1-methyl-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-4-16(5-2)12-10-8-6-7-9-11(10)15(3)14(18)13(12)17(19)20/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNBOZWNRHNYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24811309 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(diethylamino)-1-methyl-3-nitroquinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B4967048.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4967053.png)
![2-[3-(benzyloxy)benzyl]-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4967071.png)
![2-[(4-chlorophenyl)thio]-N-(2,4-dimethylphenyl)propanamide](/img/structure/B4967075.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethyl-2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4967081.png)

![ethyl 1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4967091.png)


![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![4-{[(3,4-dimethylphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B4967120.png)
![2-(5-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4967134.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)
